![molecular formula C11H18ClNO B13718822 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride
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Overview
Description
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.70 g/mol . It is a quaternary ammonium compound that is soluble in ethanol, methanol, and water . This compound is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride typically involves the quaternization of benzyl alcohol derivatives with trimethylamine in the presence of a suitable chlorinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride serves as a versatile intermediate in organic synthesis. Its ability to act as a quaternary ammonium salt allows it to participate in various chemical reactions, including:
- Alkylation Reactions : The compound is often used as an alkylating agent, facilitating the introduction of alkyl groups into organic molecules. This is particularly useful in synthesizing complex organic compounds where specific functional groups are required.
- Synthesis of Surfactants : Due to its amphiphilic nature, this compound can be employed in the production of surfactants, which are essential in detergents, emulsifiers, and dispersants.
- Catalysis : It can also act as a catalyst in several reactions, enhancing reaction rates and yields by providing a stable ionic environment.
Biological Research
In biological contexts, this compound has been noted for its applications in proteomics and cell biology:
- Cell Membrane Studies : The compound's quaternary ammonium structure allows it to interact with cell membranes, making it useful for studies related to membrane permeability and transport processes.
- Antimicrobial Properties : Research has indicated that quaternary ammonium compounds possess antimicrobial properties. Thus, this compound may be explored for potential applications in developing antimicrobial agents or preservatives.
- Protein Interaction Studies : It is utilized in various assays to study protein interactions and dynamics within cellular environments.
Material Science
The compound's unique properties make it suitable for several applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as conductivity or hydrophilicity. This is particularly relevant in developing advanced materials for electronics or biomedical applications.
- Coatings and Films : Its surfactant properties allow it to be used in formulating coatings that require specific wetting and spreading characteristics.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride involves its interaction with molecular targets through ionic and hydrogen bonding . The quaternary ammonium group facilitates the formation of stable complexes with negatively charged molecules, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but lacks the hydroxyl group.
Trimethylbenzylammonium Chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is unique due to the presence of both the quaternary ammonium group and the hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds .
Biological Activity
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride, a quaternary ammonium compound (QAC), has garnered attention due to its diverse biological activities. This compound is characterized by its permanent positive charge, which enhances its interaction with various biological systems. The focus of this article is to explore the biological activity of this compound, including its antimicrobial properties, potential applications in drug delivery, and other relevant biological effects.
- Molecular Formula : C11H18ClN
- Molecular Weight : 219.72 g/mol
- Structure : The compound consists of a benzyl alcohol moiety with a trimethylammonium group, contributing to its solubility and reactivity in biological systems.
Antimicrobial Activity
Quaternary ammonium compounds are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.
Table 1: Antimicrobial Efficacy of QACs
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL | |
Benzalkonium Chloride | Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 4 µg/mL |
The data indicates that while this compound is effective against various pathogens, it requires higher concentrations compared to some traditional QACs like benzalkonium chloride .
The antimicrobial action of quaternary ammonium compounds typically involves disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is supported by studies showing that QACs can penetrate biofilms formed by pathogenic bacteria, enhancing their efficacy in clinical settings .
Case Studies and Applications
- Clinical Disinfectants : The compound's efficacy as a disinfectant has been evaluated in hospital settings, where it demonstrated effectiveness against nosocomial pathogens.
- Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The quaternary structure aids in cellular uptake, which is crucial for therapeutic efficacy .
Toxicological Considerations
While the antimicrobial properties are beneficial, the cytotoxicity of quaternary ammonium compounds raises concerns regarding their use in medical applications. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration:
Table 2: Cytotoxicity Data
These findings highlight the need for careful consideration of dosage when utilizing this compound in therapeutic contexts.
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,3)8-10-4-6-11(9-13)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MKGCCMRZARVFFG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)CO.[Cl-] |
Origin of Product |
United States |
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